

Structure and nomenclature of Boc-MeThr(Bzl)-OH

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Compound of Interest

Compound Name: **Boc-MeThr(Bzl)-OH**

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An In-depth Technical Guide to **Boc-MeThr(Bzl)-OH**: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-N-methyl-O-benzyl-L-threonine, commonly abbreviated as **Boc-MeThr(Bzl)-OH**, is a valuable N-methylated amino acid derivative utilized in the synthesis of peptides. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry to enhance therapeutic properties. This modification can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate peptide conformation, which can lead to altered receptor binding affinity and biological activity.^[1]

This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of **Boc-MeThr(Bzl)-OH**. It also details experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Structure and Nomenclature

The structure of **Boc-MeThr(Bzl)-OH** is characterized by an L-threonine core with three key modifications:

- A tert-butoxycarbonyl (Boc) group attached to the α -amino group, serving as a temporary protecting group.
- A methyl (Me) group on the α -amino nitrogen, resulting in an N-methylated amino acid.
- A benzyl (Bzl) group protecting the hydroxyl function of the threonine side chain.

These protecting groups are instrumental in directing the sequence of amide bond formation during peptide synthesis.

- IUPAC Name: (2S,3R)-3-(Benzyl)-2-[(tert-butoxycarbonyl)(methyl)amino]butanoic acid
- Common Abbreviations: **Boc-MeThr(Bzl)-OH**, Boc-N-Me-Thr(Bzl)-OH
- Synonyms: N-Boc-N-methyl-O-benzyl-L-threonine

Below is a diagram illustrating the chemical structure of **Boc-MeThr(Bzl)-OH**.

Caption: Chemical structure of **Boc-MeThr(Bzl)-OH**.

Physicochemical Properties

Quantitative data for **Boc-MeThr(Bzl)-OH** is not widely published. The table below includes data for the L-threonine derivative where available, along with data for the closely related D-enantiomer and the non-N-methylated L-threonine analogue for comparison.

Property	Value	Compound
Molecular Formula	C ₁₇ H ₂₅ NO ₅	Boc-N-Me-D-Thr(Bzl)-OH[2][3]
Molecular Weight	323.38 g/mol	Boc-N-Me-D-Thr(Bzl)-OH[2]
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	110 - 120 °C	Boc-Thr(Bzl)-OH[4]
Optical Rotation	+16 ± 2° (c=1 in MeOH)	Boc-Thr(Bzl)-OH[4]
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ , Ethyl Acetate	General observation for similar compounds[5][6]

Experimental Protocols

Synthesis of Boc-MeThr(Bzl)-OH

The synthesis of N-methylated amino acids can be achieved through various methods. A common and efficient strategy involves the formation of an oxazolidinone intermediate from the corresponding N-protected amino acid, followed by reductive cleavage.[1]

Protocol: Synthesis via Oxazolidinone Intermediate (General Method)

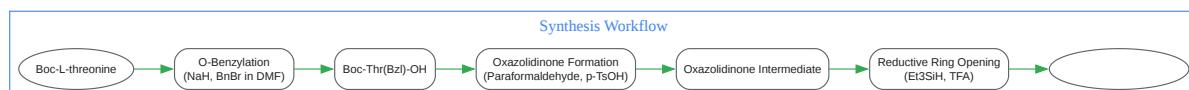
- O-Benzylation of Boc-L-threonine:
 - Dissolve Boc-L-threonine in a suitable solvent such as DMF.
 - Add a base (e.g., sodium hydride) portion-wise at 0°C.
 - Add benzyl bromide and allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with water and extract the product (Boc-Thr(Bzl)-OH) with an organic solvent (e.g., ethyl acetate).
 - Purify the product by column chromatography.

- Oxazolidinone Formation:

- Condense the resulting Boc-Thr(Bzl)-OH with paraformaldehyde in a solvent like toluene.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
- Monitor the reaction by TLC until completion.
- Remove the solvent under reduced pressure and purify the oxazolidinone intermediate.

- Reductive Ring Opening:

- Dissolve the purified oxazolidinone in a solvent such as dichloromethane or THF.
- Add a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., trifluoroacetic acid).
- Stir the reaction at room temperature until the oxazolidinone is consumed (monitor by TLC).
- Quench the reaction and perform an aqueous work-up.
- Purify the final product, **Boc-MeThr(Bzl)-OH**, by flash column chromatography.



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Caption: General workflow for the synthesis of **Boc-MeThr(Bzl)-OH**.

Characterization

The identity and purity of synthesized **Boc-MeThr(Bzl)-OH** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.8-3.0 ppm), the α - and β -protons of the threonine backbone, the side-chain methyl protons, and the aromatic protons of the benzyl group (~7.3 ppm).
 - ^{13}C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the threonine backbone and side chain, the N-methyl carbon, and the carbons of the benzyl group are expected.
- Infrared (IR) Spectroscopy:
 - The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the Boc and carboxylic acid groups, and C-H stretches of the aliphatic and aromatic moieties.
- Mass Spectrometry (MS):
 - Mass spectrometry can confirm the molecular weight of the compound (Expected $[\text{M}+\text{H}]^+$ ≈ 324.18).

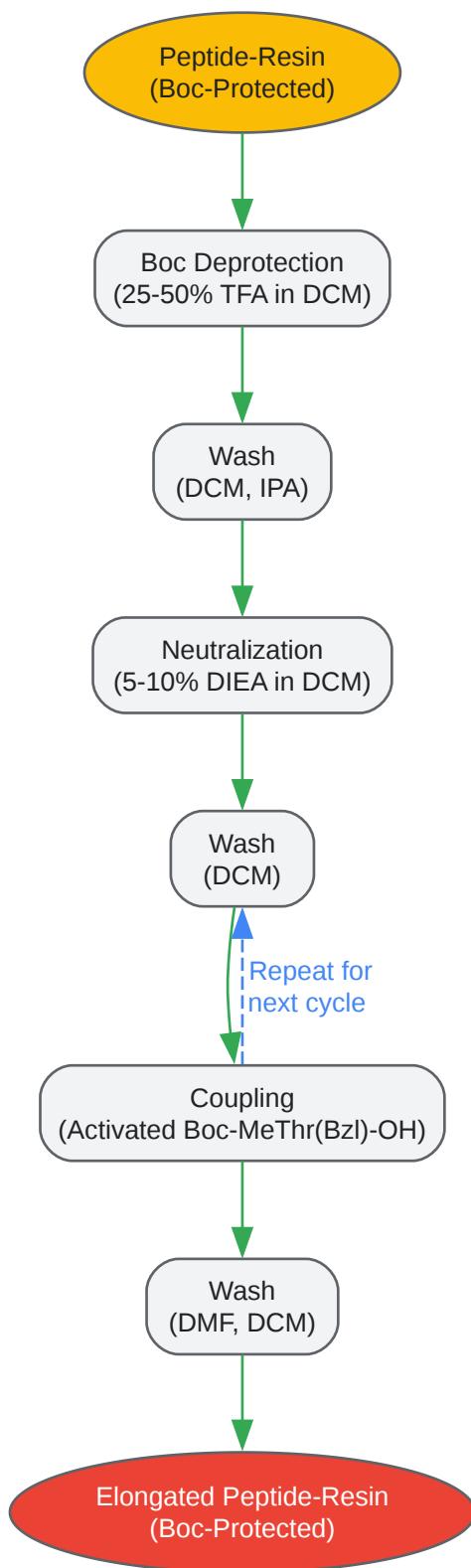
Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-MeThr(Bzl)-OH is a key building block in the Boc/Bzl strategy for SPPS.^[7] This method utilizes the differential acid lability of the Boc and Bzl protecting groups. The N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl ether on the side chain is cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).^{[8][9]}

Protocol: One Coupling Cycle in Boc-SPPS

This protocol describes a single cycle for adding an amino acid to a growing peptide chain on a solid support (e.g., Merrifield resin).

- Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
- Boc Deprotection:
 - Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.
 - Wash the resin thoroughly with DCM and isopropanol, followed by DCM to remove residual TFA.
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM to generate a free amino group.
 - Wash the resin with DCM to remove excess base.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-MeThr(Bzl)-OH** (3-4 equivalents relative to the resin substitution) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBT) in a solvent like DMF or DCM.
 - Add the activated amino acid solution to the neutralized resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction for completion (e.g., using the Kaiser test).
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

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Caption: One cycle of amino acid incorporation in Boc-SPPS.

Final Cleavage

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong acid treatment.

- Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) to prevent side reactions.
- Procedure: The dried peptide-resin is treated with liquid HF at low temperature (e.g., 0°C) for about 1-2 hours. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase HPLC.

Conclusion

Boc-MeThr(Bzl)-OH is a specialized amino acid derivative that serves as a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptides can significantly enhance their pharmacological properties. The synthetic and application protocols outlined in this guide provide a framework for the effective use of this compound in the development of novel peptide-based therapeutics. Careful synthesis, purification, and characterization are paramount to ensure the successful application of **Boc-MeThr(Bzl)-OH** in peptide synthesis.

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